methyl 4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoate
Description
Methyl 4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoate is a synthetic organic compound featuring a phthalimide (1,3-dioxoisoindole) core linked via a benzamide bridge to a methyl benzoate group. The phthalimide moiety is a well-characterized pharmacophore known for its diverse biological activities, including anti-inflammatory, anticonvulsant, and enzyme-inhibitory properties . The methyl benzoate group introduces ester functionality, which can influence solubility, metabolic stability, and bioavailability. This compound is structurally distinct due to its hybrid architecture, combining aromatic amide and ester functionalities with the planar, electron-deficient phthalimide system.
Properties
Molecular Formula |
C23H16N2O5 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
methyl 4-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C23H16N2O5/c1-30-23(29)15-6-10-16(11-7-15)24-20(26)14-8-12-17(13-9-14)25-21(27)18-4-2-3-5-19(18)22(25)28/h2-13H,1H3,(H,24,26) |
InChI Key |
PSULWJQOIYBXBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Isoindole-1,3-Dione Fragment
The 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl group is derived from phthalic anhydride derivatives. A common route involves reacting 4-nitrobenzoyl chloride with phthalimide under basic conditions, followed by nitro-group reduction to yield the corresponding amine. Subsequent cyclization or oxidation steps generate the isoindole-1,3-dione scaffold. For example, methyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate (a structural analog) is synthesized via nucleophilic substitution between methyl 4-aminobenzoate and 4-nitro-1,3-dioxoisoindoline-2-carbonyl chloride, followed by catalytic hydrogenation to reduce the nitro group.
Amidation Strategies
Coupling the isoindole-1,3-dione fragment with methyl 4-aminobenzoate requires precise amidation conditions. Source describes a room-temperature amidation protocol using N-chlorophthalimide (NCPhth) and triphenylphosphine (PPh₃) to generate reactive phosphonium intermediates. This method achieves 91% yield for primary amides under optimized conditions (CH₂Cl₂, 12 h, 24°C). The mechanism involves in situ formation of chloro-phosphonium and imido-phosphonium species, which activate the carboxylic acid toward nucleophilic attack by the amine.
Stepwise Methodologies
Method A: Acyl Chloride-Mediated Amidation
This two-step approach involves synthesizing 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl chloride, followed by reaction with methyl 4-aminobenzoate.
Step 1: Synthesis of 4-(1,3-Dioxoisoindol-2-yl)benzoyl Chloride
Reactants :
Step 2: Amidation with Methyl 4-Aminobenzoate
Reactants :
Method B: Phosphonium-Based Direct Amidation
This one-pot method avoids acyl chloride isolation, enhancing safety and efficiency.
Reactants :
-
4-(1,3-Dioxoisoindol-2-yl)benzoic acid (1.0 equiv)
-
Methyl 4-aminobenzoate (1.5 equiv)
-
N-Chlorophthalimide (1.5 equiv) and PPh₃ (1.5 equiv)
Conditions : -
Solvent: CH₂Cl₂ or EtOAc
-
Room temperature, 12 h stirring
Yield : 72–90% (depending on solvent)
Mechanistic Insight :
31P NMR studies confirm the formation of (acyloxy)phosphonium intermediates (e.g., B in Figure 9A of), which react directly with amines to form amides. The absence of acyl phthalimide intermediates (pathway C) is validated by control experiments.
Comparative Analysis of Methods
| Parameter | Method A (Acyl Chloride) | Method B (Phosphonium) |
|---|---|---|
| Reaction Steps | 2 | 1 |
| Yield | 85–92% | 72–90% |
| Temperature | 0°C to RT | RT |
| Catalyst | Phase-transfer agent | PPh₃/NCPhth |
| Byproducts | HCl gas | Phthalimide |
| Scalability | Moderate | High |
Method A’s higher yield is offset by the need for strict temperature control and HCl gas management. Method B offers operational simplicity but requires precise stoichiometry of PPh₃ and NCPhth to minimize phthalimide byproducts.
Optimization Strategies
Solvent Selection
Polar aprotic solvents (CH₂Cl₂, EtOAc) enhance phosphonium intermediate stability, while non-polar solvents (toluene) improve acyl chloride solubility. EtOAc achieves 81% yield in Method B but complicates purification due to higher boiling points.
Catalytic Hydrogenation
For analogs with nitro groups (e.g., methyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate), hydrogenation over 5% Pd/C at 50–70°C and 0.1–1 MPa H₂ reduces nitro to amine with 94–95% yield . This step is critical if nitro precursors are used in earlier stages.
Analytical and Purification Techniques
-
Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates (eluent: 7:3 hexane/EtOAc).
-
NMR Spectroscopy : ¹H NMR confirms amide bond formation (δ 8.2–8.5 ppm for aromatic protons, δ 3.9 ppm for methyl ester).
-
High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% achieved via gradient elution with acetonitrile/water).
Challenges and Mitigation
-
Side Reactions : Over-activation of carboxylic acids can lead to imide formation. Using substoichiometric PPh₃ (1.2 equiv) suppresses this.
-
Catalyst Recovery : Pd/C catalysts are reusable for up to 5 cycles without significant activity loss.
-
Waste Management : Triphosgene generates less HCl gas than thionyl chloride, aligning with green chemistry principles .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in this compound undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives. Under acidic conditions (e.g., aqueous HCl in ethanol, reflux), the methyl ester is cleaved to form 4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid. Base-mediated hydrolysis (e.g., NaOH in methanol) similarly produces the carboxylate salt.
Table 1: Hydrolysis Reaction Conditions and Outcomes
| Conditions | Catalyst/Solvent | Product | Yield | Analytical Method |
|---|---|---|---|---|
| 6M HCl, ethanol, reflux | Acidic | Carboxylic acid | 85% | NMR, HPLC |
| 2M NaOH, methanol, 60°C | Basic | Sodium carboxylate | 78% | TLC, FT-IR |
Amide Bond Cleavage
The central amide linkage can be hydrolyzed under strong acidic (e.g., H<sub>2</sub>SO<sub>4</sub>) or basic (e.g., LiOH) conditions. For example, treatment with 48% H<sub>2</sub>SO<sub>4</sub> at 100°C cleaves the amide bond, yielding 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid and methyl 4-aminobenzoate.
Key Observations:
-
Selectivity : The ester group remains intact under mild acidic conditions but hydrolyzes concurrently under prolonged exposure.
-
Side Reactions : Competitive isoindole ring opening may occur at elevated temperatures (>120°C).
Isoindole Ring Modifications
The 1,3-dioxoisoindole moiety participates in ring-opening reactions with nucleophiles. For instance, reaction with hydrazine hydrate in ethanol produces a phthalhydrazide derivative, while treatment with primary amines generates substituted isoindoline intermediates.
Table 2: Nucleophilic Ring-Opening Reactions
| Nucleophile | Conditions | Product | Yield | Characterization |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 4h | Phthalhydrazide | 72% | NMR, MS |
| Methylamine | DMF, 80°C, 6h | N-Methylisoindoline-1,3-dione | 68% | HPLC, IR |
Esterification and Transesterification
The methyl ester group undergoes transesterification with higher alcohols (e.g., benzyl alcohol) in the presence of catalytic sulfuric acid, producing alkylated derivatives. For example, reaction with benzyl alcohol at 110°C yields the corresponding benzyl ester.
Mechanistic Insight:
-
The reaction proceeds via acid-catalyzed nucleophilic acyl substitution.
-
Competing hydrolysis is minimized under anhydrous conditions.
Coupling Reactions
The amide nitrogen and aromatic amine (post-hydrolysis) serve as sites for cross-coupling reactions . Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids has been reported, enabling the introduction of diverse aryl groups at the benzoate position .
Example Reaction:
-
Substrate : Methyl 4-aminobenzoate (post-amide cleavage)
-
Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O, 80°C
-
Product : Biaryl-substituted benzoate derivative (Yield: 64%) .
Stability Under Thermal and Oxidative Conditions
Thermogravimetric analysis (TGA) indicates decomposition onset at 220°C, primarily due to isoindole ring degradation. Oxidative stability studies (H<sub>2</sub>O<sub>2</sub>, 30°C) show no significant decomposition over 24 hours, confirming robustness in mild oxidative environments.
Analytical Characterization
Key methods for monitoring reactions and verifying products include:
Scientific Research Applications
Neurodegenerative Diseases
Research has indicated that compounds similar to methyl 4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoate exhibit potential in treating neurodegenerative diseases such as Alzheimer's disease. These compounds often act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter crucial for memory and learning.
Case Study : A study demonstrated that derivatives with a similar structure showed strong AChE inhibitory activity, suggesting potential therapeutic effects against cognitive decline associated with Alzheimer's disease .
Monoamine Oxidase Inhibition
The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are beneficial in treating depression and anxiety disorders.
Research Findings : In vitro studies have shown that certain derivatives exhibit significant MAO-B inhibitory activity, which is linked to their antidepressant effects . For instance, specific analogs demonstrated IC50 values indicating strong inhibition of MAO-B activity.
Acetylcholinesterase Inhibition
The compound's structure allows it to interact with the active site of acetylcholinesterase effectively. This interaction can be quantified through enzyme activity assays.
| Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Methyl 4-{[4-(1,3-Dioxo...]} | 14.80 ± 5.45 | AChE Inhibitor |
| Analog 4g | 64.83 ± 4.20 | Selective MAO-B Inhibitor |
This table illustrates the potency of this compound and its derivatives against key enzymes involved in neurodegenerative diseases .
Butyrylcholinesterase Inhibition
Similar to AChE inhibition, butyrylcholinesterase (BuChE) inhibition is also crucial for therapeutic strategies targeting Alzheimer's disease. Compounds that inhibit both AChE and BuChE may offer enhanced efficacy.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with target enzymes. These studies provide insights into how modifications to the compound's structure can enhance its inhibitory properties.
Mechanism of Action
The mechanism by which METHYL 4-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The compound’s isoindole moiety is believed to play a crucial role in its biological activity by binding to these targets and modulating their function .
Comparison with Similar Compounds
Key Observations:
- Ester vs.
- Linker Flexibility : Acetyl or propionyl linkers (e.g., ) increase conformational flexibility, whereas rigid benzamide bridges (as in the target compound) may favor planar interactions with enzymes like LDHA or kinases.
- Substituent Effects : Electron-withdrawing groups (e.g., chloro-thiophene in ) enhance enzyme inhibition, while bulky substituents (e.g., phenyl in ) may sterically hinder binding.
Pharmacological and Toxicological Profiles
Genotoxicity Comparison:
Enzyme Inhibition:
- LDHA Inhibition : The thiophene-substituted analogue () showed potent LDHA inhibition (308 nM), highlighting the importance of aromatic substituents in enzyme targeting.
- Metabotropic Glutamate Receptors : CPPHA () modulates receptor activity, suggesting phthalimide derivatives may have neurological applications.
Physicochemical Data:
Biological Activity
Methyl 4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 366.37 g/mol. Its structure features a benzoyl group attached to an isoindole moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁NO₄ |
| Molecular Weight | 366.3673 g/mol |
| CAS Number | 23853-03-4 |
| Boiling Point | 550.2°C |
| Density | 1.336 g/cm³ |
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that the compound induces apoptosis in breast cancer cells through the activation of caspase pathways, suggesting a potential mechanism for its anticancer activity .
Antimicrobial Activity
The compound has also shown antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies revealed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent .
Analgesic Effects
Additionally, modifications to the benzene moiety of the molecule have been linked to enhanced analgesic properties . Comparative analyses suggest that certain substitutions can amplify the analgesic effects without increasing toxicity .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Inhibition of Bacterial Growth : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Pain Modulation : Interaction with pain receptors and modulation of inflammatory pathways.
Case Study 1: Anticancer Activity
In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM after 48 hours of treatment .
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 25 µg/mL for Staphylococcus aureus and 50 µg/mL for Escherichia coli, showcasing its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
